molecular formula C15H16N2O4S B3004482 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 349474-43-7

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3004482
CAS No.: 349474-43-7
M. Wt: 320.36
InChI Key: FEKTZPSVQNGSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic chemical compound featuring a hybrid acetamide-sulfonamide scaffold. This structure combines a phenoxyacetamide moiety with a benzenesulfonamide group, a combination that is of significant interest in modern medicinal chemistry for the development of novel enzyme inhibitors . Compounds containing the sulfonamide functional group (-SO2NH-) are extensively investigated due to their wide range of biological activities, including potential as antimicrobial, anti-inflammatory, and enzyme-inhibiting agents . Similarly, the acetamide moiety is a recognized pharmacophore present in several clinical drugs, contributing to activities such as pain and inflammation control . The specific integration of these features in a single molecule makes this compound a valuable scaffold for probing structure-activity relationships, particularly in the inhibition of enzymes like urease and carbonic anhydrase isoforms, which are relevant in pathological conditions such as peptic ulcers and cancer . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules, or as a reference standard in bio-screening assays to develop new therapeutic agents. This product is strictly for research purposes and is labeled with the appropriate "For Research Use Only" designation. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the compound in a suitably controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-4-2-3-5-14(11)21-10-15(18)17-12-6-8-13(9-7-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKTZPSVQNGSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of 2-methylphenoxyacetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-methylphenoxyacetic acid is then reacted with 4-aminobenzenesulfonamide under acidic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The sulfamoyl group can also interact with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Piperazine-Tailed Derivatives

  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (Compound 1) :
    • Selectivity : Exhibits a 4.9-fold selectivity for hCA VII (Ki = 8.9 nM) over hCA II (Ki = 43.2 nM) due to its extended benzhydrylpiperazine tail, which accesses variable regions of the hCA VII active site .
    • Binding Interactions : Crystallographic studies reveal that the acetamide linker adopts distinct dihedral angles (7.61° in hCA II vs. 178.21° in hCA VII), enabling optimized hydrogen bonding with Thr199 in hCA VII and stronger van der Waals contacts .

Thiazolidine and Rhodanine Derivatives

  • (E)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7a): Activity: Demonstrates anticancer properties (e.g., low toxicity in normal cells) but weaker CA inhibition, highlighting how rhodanine-based tails shift biological targets . Structural Flexibility: The thioxothiazolidinone tail reduces conformational rigidity compared to piperazine derivatives, limiting CA isoform selectivity .

Antimicrobial Sulfonamides

  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5): Activity: Shows potent antimicrobial effects (e.g., against Staphylococcus aureus) due to the quinazolinone-thioacetamide tail, which enhances membrane penetration . Trade-offs: The bulky quinazolinone group reduces CA inhibitory activity, emphasizing the tail’s role in determining target specificity .

Key Structural Determinants of Selectivity

Compound Tail Structure hCA VII Ki (nM) hCA II Ki (nM) Selectivity Ratio (VII/II) Primary Activity
2-(2-Methylphenoxy)-... 2-Methylphenoxy Data pending Data pending CA inhibition (assumed)
Compound 1 Benzhydrylpiperazine 8.9 43.2 4.9 CA inhibition
7a Benzylidenethiazolidinone >1000 >1000 Anticancer
Compound 5 Quinazolinone-thioacetamide N/A N/A Antimicrobial

Structural Insights :

  • Tail Length : Longer tails (e.g., benzhydrylpiperazine) improve hCA VII selectivity by accessing hydrophobic pockets absent in hCA II .
  • Linker Flexibility : The acetamide group’s conformational plasticity allows adaptation to isoform-specific active sites, as seen in crystallographic overlaps .
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 7c ) enhance non-CA activities (e.g., anticancer) but reduce CA affinity.

Research Findings and Mechanistic Insights

  • Crystallographic Studies :
    • In hCA VII, Compound 1 forms additional hydrogen bonds with Gln92 and hydrophobic interactions with Val135 and Ser204, which are absent in hCA II due to residue substitutions (e.g., Leu204 in hCA II) .
    • The benzhydrylpiperazine tail occupies a wider cavity in hCA VII, contributing to a 10% increase in van der Waals interaction energy compared to hCA II .
  • Synthetic Methods :
    • Most analogues are synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 55% (7d ) to 94% (Compound 3 ).

Biological Activity

2-(2-Methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound that belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is integral to its biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes, including carbonic anhydrases and ureases, which are critical in numerous physiological processes.
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, acting by inhibiting bacterial folic acid synthesis.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .

Enzyme Inhibition Studies

A notable study reported that derivatives with a similar structure demonstrated effective inhibition against urease and carbonic anhydrase enzymes. The IC50 values for these activities were significantly lower than those observed for traditional sulfonamide drugs, suggesting enhanced potency .

Compound Target Enzyme IC50 (µM) Reference
This compoundUrease9.95 ± 0.14
Similar SulfonamideCarbonic Anhydrase63.42 ± 1.15

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds in this class have been evaluated for anti-inflammatory effects. They may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .

Study on Urease Inhibition

A recent study evaluated the urease inhibitory activity of various acetamide-sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant urease inhibition compared to other tested derivatives, highlighting its potential as a therapeutic agent in treating conditions associated with elevated urease activity .

Comparative Analysis with Other Compounds

In a comparative study involving similar compounds, this compound showed superior activity against urease compared to fluoro-substituted analogs. This suggests that the methyl group on the phenoxy moiety enhances biological activity .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in anhydrous dichloromethane (DCM). For example, intermediate 2-chloro-N-(4-sulfamoylphenyl)acetamide is reacted with substituted amines or thiols under basic conditions (e.g., 2,6-lutidine) to form the final product. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3), followed by purification through solvent evaporation and recrystallization .

Q. How is structural characterization of this compound validated in academic research?

  • Methodological Answer : Characterization involves a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 confirm molecular connectivity and purity.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and dihedral angles critical for understanding conformational flexibility .
  • Mass Spectrometry : High-resolution MS validates molecular weight and elemental composition .

Q. What initial assays are used to evaluate its inhibitory activity against carbonic anhydrases (CAs)?

  • Methodological Answer : Enzymatic inhibition assays (e.g., stopped-flow CO2_2 hydration) measure inhibition constants (KIK_I) against CA isoforms (e.g., hCA II and VII). Recombinant enzymes are incubated with varying inhibitor concentrations, and activity is quantified by monitoring pH changes. Data are analyzed using nonlinear regression to determine KIK_I values .

Advanced Research Questions

Q. How does conformational flexibility of the acetamide linker influence selectivity between hCA II and VII isoforms?

  • Methodological Answer : X-ray structures of inhibitor-enzyme complexes reveal that the dihedral angle (C1–C2–N3–C4) of the acetamide linker adopts distinct orientations in hCA II (7.6°) versus hCA VII (178.2°). In hCA VII, the carbonyl oxygen forms a weak hydrogen bond with Gln92, while hydrophobic tail interactions increase due to residue substitutions (Val135→Ala135, Leu204→Ser204). Computational modeling (e.g., molecular docking) and superposition analysis quantify these differences, correlating with higher van der Waals interactions (12 vs. 6 contacts) and lower KIK_I (8.9 nM vs. 43.2 nM) .

Q. What crystallographic techniques resolve inhibitor-enzyme binding modes, and how are data contradictions addressed?

  • Methodological Answer :

  • Co-crystallization vs. Soaking : Co-crystallization (hCA II/1) and soaking (hCA VII/1) techniques yield high-resolution structures (1.79–2.05 Å). Discrepancies in electron density maps are resolved using iterative refinement (SHELXL) and simulated annealing (CNS) .
  • Data Contradictions : Variability in KIK_I values across studies may arise from differences in enzyme purity, assay buffers (e.g., Tris vs. HEPES), or crystal packing artifacts. Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides complementary binding affinity data .

Q. How can residue-specific mutagenesis optimize inhibitor selectivity for CA isoforms?

  • Methodological Answer : Site-directed mutagenesis (e.g., Ala135→Val in hCA VII) is used to mimic hCA II’s active site. Inhibition assays and structural analysis (e.g., RMSD calculations) compare mutant vs. wild-type enzymes. For example, restoring Val135 in hCA VII reduces hydrophobic interactions with the benzhydryl tail, validating the role of residue variability in selectivity .

Q. What experimental designs mitigate challenges in synthesizing derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Tail Optimization : Introducing polar groups (e.g., hydroxyl, sulfonamide) to the benzhydrylpiperazine tail enhances solubility without compromising binding (e.g., 2-(4-substituted piperazin-1-yl) derivatives).
  • Linker Rigidity : Replacing acetamide with urea/thiourea linkers reduces conformational entropy, improving metabolic stability. Synthetic routes are validated via 19F^{19}F-NMR or LC-MS tracking of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.